molecular formula C19H25N3O3S B12640440 Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)-

Cat. No.: B12640440
M. Wt: 375.5 g/mol
InChI Key: QSZKEUGVLSYSFQ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- is a complex organic compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzenesulfonamide core substituted with methoxymethyl, methyl, and piperazinyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with an amine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(1-piperazinyl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase with high selectivity makes it a valuable candidate for therapeutic applications .

Properties

Molecular Formula

C19H25N3O3S

Molecular Weight

375.5 g/mol

IUPAC Name

N-[3-(methoxymethyl)phenyl]-4-methyl-3-piperazin-1-ylbenzenesulfonamide

InChI

InChI=1S/C19H25N3O3S/c1-15-6-7-18(13-19(15)22-10-8-20-9-11-22)26(23,24)21-17-5-3-4-16(12-17)14-25-2/h3-7,12-13,20-21H,8-11,14H2,1-2H3

InChI Key

QSZKEUGVLSYSFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCNCC3

Origin of Product

United States

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